4-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique combination of indole, piperidine, and pyranone moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of the indole ring, a common structure in many natural products and pharmaceuticals, suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Piperidine Introduction: The acetylated indole is reacted with 4-hydroxypiperidine under basic conditions to form the piperidinylacetyl intermediate.
Pyranone Formation: Finally, the piperidinylacetyl intermediate is reacted with 6-methyl-2H-pyran-2-one under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.
Reduction: The carbonyl groups in the compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding alcohols.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, where it can be alkylated or acylated using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base such as triethylamine.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: N-alkyl or N-acyl indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the indole moiety is known for its presence in many bioactive compounds. This compound could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties. The combination of indole and piperidine rings is often found in compounds with significant therapeutic potential.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or DNA. The indole ring is known to bind to multiple receptors, potentially modulating their activity. The piperidine ring could enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Piperidine derivatives: Common in many pharmaceuticals, such as piperidine-based antihistamines.
Pyranone derivatives: Found in various natural products and synthetic compounds with biological activity.
Uniqueness
The uniqueness of 4-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one lies in its combination of these three distinct moieties, which could confer unique biological and chemical properties not found in simpler analogs
Biological Activity
The compound 4-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that integrates several pharmacologically significant moieties, including an indole, a piperidine, and a pyranone structure. This article explores its biological activity based on existing research findings, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N2O3, with a molecular weight of approximately 344.42 g/mol. The structure features:
- Indole moiety : Known for diverse biological activities, including anticancer and antimicrobial effects.
- Piperidine ring : Associated with various therapeutic applications, particularly in neuropharmacology.
- Pyranone structure : Often linked to anti-inflammatory and antioxidant properties.
Anticancer Activity
Research has indicated that compounds containing indole and piperidine structures exhibit significant anticancer properties. For instance, derivatives of indole have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study demonstrated that similar compounds can inhibit tumor growth in vivo, suggesting the potential for clinical applications in oncology.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Indole derivatives are known to possess antibacterial properties against Gram-positive and Gram-negative bacteria. A comparative analysis of related compounds revealed that those with piperidine rings exhibited enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Compound | Structure Features | Activity |
---|---|---|
Indole Derivatives | Indole structure | Antimicrobial |
Piperidine Derivatives | Piperidine ring | Anticancer |
Pyranones | Pyranone structure | Antioxidant |
Neuropharmacological Effects
The piperidine component is particularly noteworthy for its neuropharmacological effects. Compounds with this moiety have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic signaling.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer proliferation and microbial resistance.
- Receptor Modulation : The interaction with neurotransmitter receptors could explain its neuropharmacological effects.
- Oxidative Stress Reduction : The presence of the pyranone structure may contribute to antioxidant activity, reducing oxidative stress in cells.
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Anticancer Study : A compound similar in structure was tested against human cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity.
- Antimicrobial Evaluation : In vitro studies demonstrated significant inhibition zones against E. coli and Bacillus subtilis, supporting the antimicrobial potential of the compound.
Properties
IUPAC Name |
4-[1-(2-indol-1-ylacetyl)piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-15-12-18(13-21(25)26-15)27-17-7-10-22(11-8-17)20(24)14-23-9-6-16-4-2-3-5-19(16)23/h2-6,9,12-13,17H,7-8,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXKRRDDEBCDET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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